

IUPAC name for 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1588917

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-(trifluoromethyl)nicotinic Acid**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-(trifluoromethyl)nicotinic acid is a pivotal fluorinated building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive chlorine atom on the pyridine ring, make it a versatile intermediate for synthesizing a wide array of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its characteristic reactivity, and highlights its significant applications, particularly in the development of novel therapeutics. We offer detailed, field-proven protocols and mechanistic insights to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Properly identifying and characterizing a chemical reagent is the foundation of reproducible science. **2-Chloro-4-(trifluoromethyl)nicotinic acid** is a trifluoromethyl-substituted pyridine carboxylic acid derivative.

- IUPAC Name: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid

- Synonyms: **2-Chloro-4-(trifluoromethyl)nicotinic acid**
- CAS Number: 175136-82-0
- Molecular Formula: $C_7H_3ClF_3NO_2$
- Molecular Weight: 225.55 g/mol

Physicochemical Data Summary

The physical properties of this compound are critical for designing experimental conditions, including solvent selection and purification methods.

Property	Value	Source
Appearance	White to off-white crystalline powder	
Melting Point	138 - 142 °C	
Boiling Point	280.7±40.0 °C (Predicted)	
Density	1.638±0.06 g/cm ³ (Predicted)	
pKa	1.83±0.10 (Predicted)	
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.	General lab knowledge

Synthesis and Manufacturing

The synthesis of **2-chloro-4-(trifluoromethyl)nicotinic acid** is a multi-step process that requires careful control of reaction conditions. A common and industrially scalable route begins with 2,3-dichloro-4-(trifluoromethyl)pyridine. This method ensures high purity and yield, which are critical for subsequent applications in GMP (Good Manufacturing Practice) environments.

Recommended Synthesis Protocol: Hydrolysis of 2,3-dichloro-4-(trifluoromethyl)pyridine

This protocol describes a robust method for the targeted synthesis of the nicotinic acid derivative. The choice of a selective hydrolysis reaction is key to preserving the essential 2-chloro substituent, which is a critical handle for further chemical modifications.

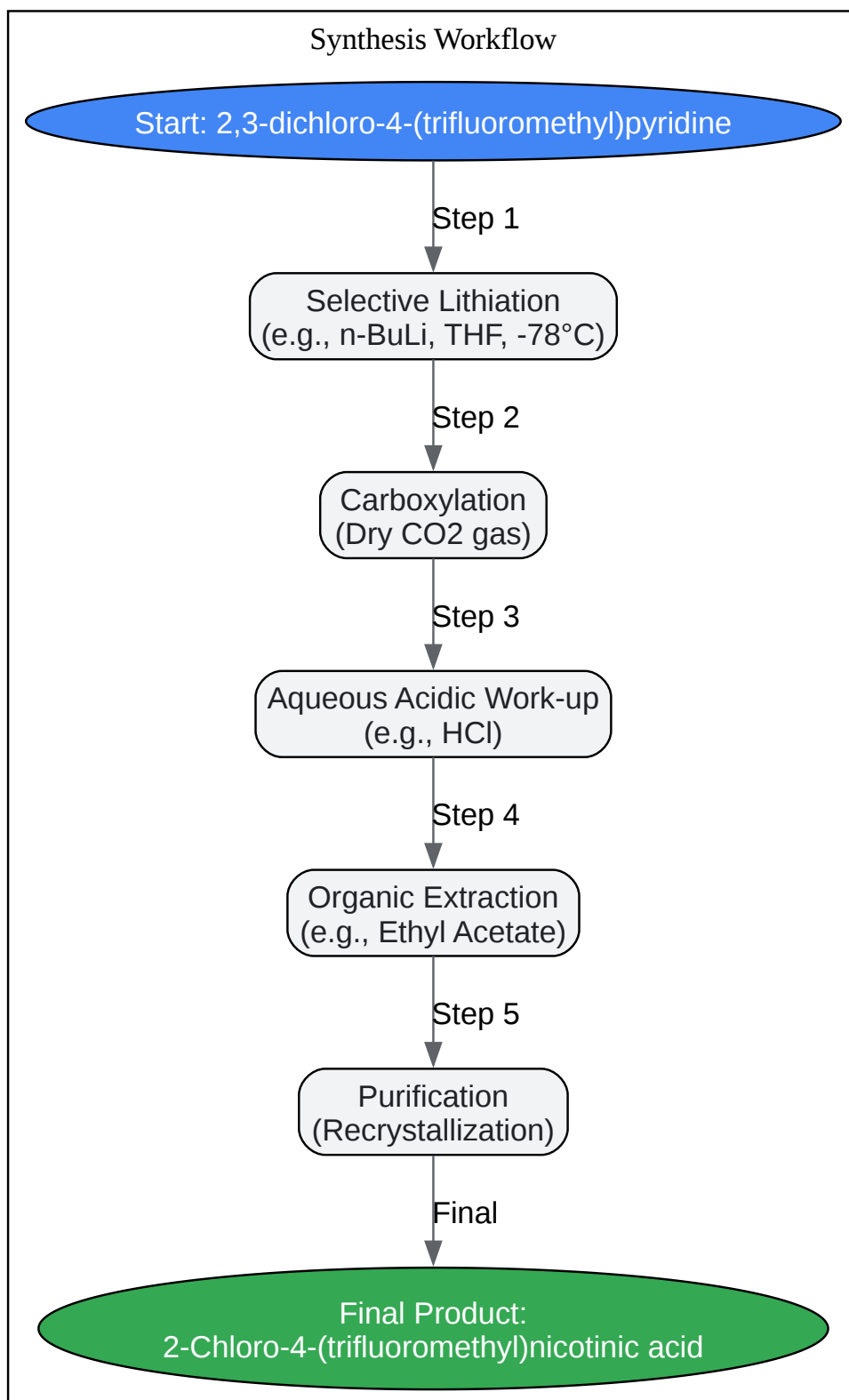
Step 1: Lithiation and Carboxylation The process begins with the selective lithiation of 2,3-dichloro-4-(trifluoromethyl)pyridine at the 3-position. This is followed by quenching with carbon dioxide to form the corresponding carboxylic acid. This regioselectivity is driven by the directing effects of the adjacent chlorine and trifluoromethyl groups.

Step 2: Work-up and Isolation The reaction mixture is then carefully quenched with an aqueous acid to protonate the carboxylate salt. The product is subsequently extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically employed to afford the final product in high purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.



[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of **2-Chloro-4-(trifluoromethyl)nicotinic acid**.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-chloro-4-(trifluoromethyl)nicotinic acid** is rooted in the distinct reactivity of its functional groups. The pyridine ring is electron-deficient due to the influence of the nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This electronic nature dictates the reactivity of the chloro and carboxylic acid moieties.

Nucleophilic Aromatic Substitution (S_NA)

The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group at the 4-position stabilizes the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

- Common Nucleophiles: Amines, alcohols, thiols, and carbanions.
- Causality: The rate of S_NAr is significantly enhanced because the trifluoromethyl group provides strong resonance and inductive stabilization to the anionic intermediate formed during the reaction.

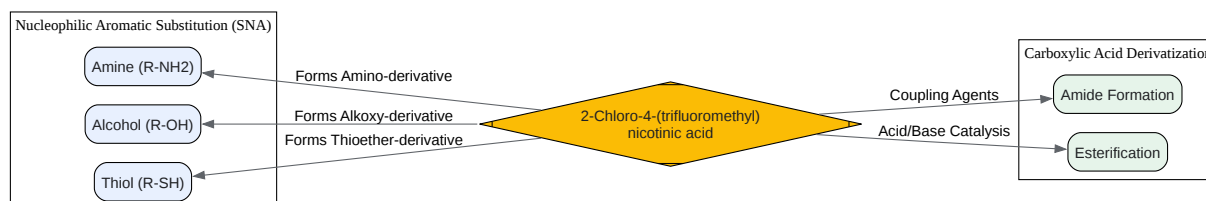
Carboxylic Acid Derivatization

The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to form amides, esters, and other derivatives.

- Amide Bond Formation: Coupling with primary or secondary amines using standard coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) is highly efficient. The choice of coupling agent is critical to avoid side reactions and ensure high yields.
- Esterification: Fischer esterification under acidic conditions or reaction with alkyl halides in the presence of a base can be used to form the corresponding esters.

Reactivity Pathway Diagram

The diagram below illustrates the primary reaction pathways for this molecule.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Chloro-4-(trifluoromethyl)nicotinic acid**.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of **2-chloro-4-(trifluoromethyl)nicotinic acid** makes it a highly sought-after building block in the synthesis of biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. Its ability to undergo SNAr and amide coupling reactions allows for the facile introduction of diverse functionalities, which is a critical strategy in lead optimization campaigns.

- **Case Study: COX-2 Inhibitors:** It has been utilized as a precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The core structure is often elaborated by replacing the 2-chloro group with a suitable amine-containing pharmacophore, while the carboxylic acid is converted to an amide or another bioisostere.
- **Other Therapeutic Areas:** Its derivatives have been explored as potential agents in oncology, inflammation, and neuroscience research.

Agrochemical Development

The trifluoromethyl-pyridine scaffold is a common motif in modern agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and increase the lipophilicity of the final compound, improving its efficacy and bioavailability in target organisms.

2-Chloro-4-(trifluoromethyl)nicotinic acid serves as a valuable starting material for the synthesis of novel herbicides, fungicides, and insecticides.

Conclusion

2-Chloro-4-(trifluoromethyl)nicotinic acid is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, stemming from the electronically distinct functional groups, provides a robust platform for the synthesis of complex and diverse molecular structures. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists to leverage the full potential of this versatile building block in their synthetic endeavors.

- To cite this document: BenchChem. [IUPAC name for 2-Chloro-4-(trifluoromethyl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588917#iupac-name-for-2-chloro-4-trifluoromethyl-nicotinic-acid\]](https://www.benchchem.com/product/b1588917#iupac-name-for-2-chloro-4-trifluoromethyl-nicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com